(2Z)-2-[[4-[3-(2-methoxyphenoxy)propoxy]phenyl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one
Description
The compound (2Z)-2-[[4-[3-(2-methoxyphenoxy)propoxy]phenyl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one is a complex organic molecule with potential applications in various scientific fields. Its structure comprises a thiazolo[3,2-a]benzimidazole core, which is known for its diverse biological activities, linked to a phenyl group through a propoxy bridge, and further substituted with a methoxyphenoxy group. This intricate arrangement of functional groups imparts unique chemical properties to the compound.
Properties
IUPAC Name |
(2Z)-2-[[4-[3-(2-methoxyphenoxy)propoxy]phenyl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O4S/c1-30-22-9-4-5-10-23(22)32-16-6-15-31-19-13-11-18(12-14-19)17-24-25(29)28-21-8-3-2-7-20(21)27-26(28)33-24/h2-5,7-14,17H,6,15-16H2,1H3/b24-17- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJJQELXVAZGHBK-ULJHMMPZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCOC2=CC=C(C=C2)C=C3C(=O)N4C5=CC=CC=C5N=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1OCCCOC2=CC=C(C=C2)/C=C\3/C(=O)N4C5=CC=CC=C5N=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[[4-[3-(2-methoxyphenoxy)propoxy]phenyl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazolo[3,2-a]benzimidazole core, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The subsequent steps involve the introduction of the propoxy bridge and the methoxyphenoxy group through nucleophilic substitution reactions. The final step is the formation of the (2Z)-methylidene linkage, which can be achieved through a Wittig or Horner-Wadsworth-Emmons reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to enhance scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
The compound (2Z)-2-[[4-[3-(2-methoxyphenoxy)propoxy]phenyl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The (2Z)-methylidene linkage can be reduced to a single bond using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The propoxy and methoxyphenoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) for nucleophilic substitution; sulfuric acid (H2SO4) or aluminum chloride (AlCl3) for electrophilic substitution.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of saturated derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological pathways involving thiazolo[3,2-a]benzimidazole derivatives.
Medicine: Potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2Z)-2-[[4-[3-(2-methoxyphenoxy)propoxy]phenyl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one likely involves interaction with specific molecular targets, such as enzymes or receptors, through its thiazolo[3,2-a]benzimidazole core. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets would require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-a]benzimidazole derivatives: Known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Methoxyphenoxy derivatives: Often used in the synthesis of pharmaceuticals and agrochemicals due to their versatile reactivity.
Uniqueness
The unique combination of the thiazolo[3,2-a]benzimidazole core with the methoxyphenoxy and propoxy groups in (2Z)-2-[[4-[3-(2-methoxyphenoxy)propoxy]phenyl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one imparts distinct chemical and biological properties that are not commonly found in other compounds. This makes it a valuable candidate for further research and development in various scientific fields.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
